molecular formula C11H9Br2N3O2 B15229595 3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic Acid CAS No. 886500-14-7

3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic Acid

Cat. No.: B15229595
CAS No.: 886500-14-7
M. Wt: 375.02 g/mol
InChI Key: MOCAYHXCIYPUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6,8-Dibromoquinazolin-4-yl)amino]propanoic Acid is a novel quinazoline derivative intended for research use in life sciences and medicinal chemistry. Quinazoline is a privileged scaffold in drug discovery, known for its diverse biological activities . This compound features a 6,8-dibromo substitution pattern on the quinazoline core, a structure similar to other dibromoquinazoline intermediates used in the synthesis of potential therapeutic agents . The propanoic acid linker attached via an amino group enhances the molecule's potential for further chemical modification and may influence its solubility and binding properties. Research Applications and Potential: Quinazoline derivatives are extensively investigated for their wide range of pharmacological activities. Researchers can explore this compound as a key intermediate or building block in the synthesis of more complex molecules targeting various disease pathways . The structural motifs present in this compound are associated with compounds under investigation for anti-inflammatory properties, with some quinazoline derivatives shown to inhibit COX-II with significant selectivity . Furthermore, the quinazoline core is a common feature in molecules studied for anticancer, antimicrobial, and antifungal activities, making this a versatile compound for developing novel bioactive agents . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the material safety data sheet (MSDS) for safe handling procedures. Similar chemical compounds may cause skin and eye irritation (H315-H319) . Researchers should use personal protective equipment and handle the material only in a well-ventilated environment, such as a chemical fume hood.

Properties

CAS No.

886500-14-7

Molecular Formula

C11H9Br2N3O2

Molecular Weight

375.02 g/mol

IUPAC Name

3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic acid

InChI

InChI=1S/C11H9Br2N3O2/c12-6-3-7-10(8(13)4-6)15-5-16-11(7)14-2-1-9(17)18/h3-5H,1-2H2,(H,17,18)(H,14,15,16)

InChI Key

MOCAYHXCIYPUDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)NCCC(=O)O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic acid typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid with formamide or the cyclization of 2-aminobenzamide with formic acid.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.

    Attachment of Propanoic Acid Moiety: The final step involves the coupling of the aminoquinazoline intermediate with a propanoic acid derivative, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of dehalogenated quinazoline derivatives.

    Substitution: Formation of amino or thiol-substituted quinazoline derivatives.

Scientific Research Applications

3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic acid has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the amino group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Bromine vs.
  • Propanoic Acid vs. Aromatic Amines: The propanoic acid group distinguishes the target compound from analogs like N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, which features an aromatic amine. This difference could influence solubility and target specificity, particularly in interactions with carboxylase enzymes or ion channels .

Propanoic Acid-Based Pharmacophores

Propanoic acid derivatives exhibit diverse bioactivities depending on their substituents:

Compound Name Core Structure Key Activities Reference
This compound Quinazoline + propanoic acid Inferred: Dual antimicrobial/anticancer potential N/A
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Phenyl + propanoic acid Antimicrobial (ESKAPE pathogens)
3-(-N-(4-sulfamoylphenyl)amino)propanoic acid Sulfamoylphenyl + propanoic acid Antimicrobial (synthesis focus)

Key Observations :

  • Quinazoline vs. Phenyl Cores : The quinazoline core in the target compound introduces a heterocyclic scaffold, which may confer higher selectivity for kinase or topoisomerase targets compared to simpler phenyl-based analogs .
  • Antimicrobial Selectivity: Chlorinated 3-phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) show activity against E. coli and S. albicans, whereas amino acid Schiff bases (e.g., hydroxypropyltrimethyl ammonium chitosan derivatives) exhibit broader antifungal activity . The target compound’s dibromoquinazoline moiety may expand its spectrum against resistant fungal strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for 3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic Acid?

  • Methodological Answer :

  • Synthesis : Utilize nucleophilic substitution under reflux conditions (e.g., ethanol or DMSO as solvents) with stoichiometric control of brominated quinazoline precursors. For example, refluxing with glacial acetic acid as a catalyst can enhance reaction efficiency .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm amine linkage and bromine substitution patterns. Infrared (IR) spectroscopy can validate carbonyl and amine functional groups. Elemental analysis ensures purity (>95% via combustion analysis) .

Q. How can researchers confirm the structural integrity of the compound using spectroscopic data?

  • Methodological Answer :

  • NMR Analysis : Compare observed chemical shifts (e.g., quinazoline ring protons at δ 7.8–8.5 ppm, propanoic acid protons at δ 2.5–3.2 ppm) with literature values. Coupling patterns in 2D NMR (COSY, HSQC) resolve overlapping signals .
  • IR Peaks : Identify key absorptions: ~1700 cm⁻¹ (C=O stretching of carboxylic acid), ~3300 cm⁻¹ (N-H stretching), and 600–800 cm⁻¹ (C-Br vibrations) .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green phosphate detection).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) for validation .

Advanced Research Questions

Q. How can researchers address low yield and by-product formation during synthesis?

  • Methodological Answer :

  • Reaction Optimization : Adjust solvent polarity (e.g., switch from ethanol to DMF for better quinazoline solubility) and reduce reaction time to minimize decomposition.
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound from dibrominated by-products. Monitor via TLC (Rf = 0.4–0.6) .

Q. What strategies resolve discrepancies in bioactivity data across different studies?

  • Methodological Answer :

  • Standardized Protocols : Use identical cell lines, passage numbers, and assay conditions (e.g., 24-hour incubation, 10% FBS).
  • Orthogonal Validation : Cross-validate results with alternative methods (e.g., apoptosis assays via Annexin V staining alongside cytotoxicity data) .

Q. How can computational methods predict the compound’s reactivity and binding modes?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to study electrophilic substitution sites on the quinazoline ring.
  • Molecular Docking : Simulate interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina. Validate with binding free energy calculations (ΔG < -8 kcal/mol) .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Process Control : Implement inline FTIR to monitor reaction progression and avoid exothermic runaway.
  • Purification at Scale : Use centrifugal partition chromatography (CPC) for high-throughput separation. Validate purity via HPLC (C18 column, 90% acetonitrile/water) .

Q. How to design experiments to explore structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace bromine with chlorine or methyl groups via Pd-catalyzed cross-coupling.
  • Bioisosteric Replacement : Substitute the propanoic acid moiety with tetrazole or sulfonamide groups to modulate solubility and target affinity .

Theoretical and Methodological Frameworks

Q. How can researchers align experimental data with existing theoretical models?

  • Methodological Answer :

  • Conceptual Linking : Use Hammett plots to correlate electronic effects of substituents (σ values) with bioactivity. For example, electron-withdrawing groups (e.g., -Br) may enhance kinase inhibition via σ-π interactions .
  • Kinetic Modeling : Apply Michaelis-Menten kinetics to enzyme inhibition data, deriving Ki values from Lineweaver-Burk plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.